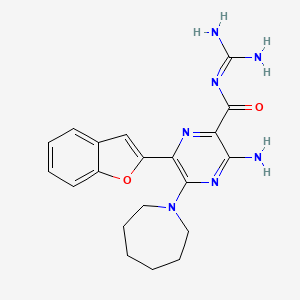
3-azanyl-5-(azepan-1-yl)-6-(1-benzofuran-2-yl)-Ncarbamimidoyl-pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BB2-50F is a potent and multi-targeting bioenergetic bactericidal inhibitor of Mycobacterium tuberculosis. It is known for its ability to sterilize both replicating and non-replicating Mycobacterium tuberculosis by inhibiting succinate oxidation and decreasing the activity of the tricarboxylic acid cycle .
Preparation Methods
BB2-50F is synthesized through a series of chemical reactions. One of the key steps involves the acylguanidinylation of a methyl ester precursor. The final product, BB2-50F, is obtained as a yellow solid . The synthetic route involves the use of various reagents and conditions, including the adaptation of published procedures . Industrial production methods for BB2-50F are not widely documented, but the laboratory synthesis provides a basis for potential scale-up.
Chemical Reactions Analysis
BB2-50F undergoes several types of chemical reactions, including:
Oxidation: BB2-50F inhibits succinate oxidation, which is a crucial step in the tricarboxylic acid cycle
Substitution: The compound’s structure allows for potential substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include various oxidizing agents and specific reaction conditions tailored to the compound’s structure. The major products formed from these reactions include intermediates that further inhibit the metabolic pathways of Mycobacterium tuberculosis .
Scientific Research Applications
BB2-50F has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: BB2-50F is used as a model compound to study bioenergetic inhibition and metabolic pathways.
Biology: It serves as a tool to investigate the metabolic processes of Mycobacterium tuberculosis and other bacteria.
Medicine: BB2-50F is being explored for its potential as a therapeutic agent against tuberculosis, given its ability to sterilize both replicating and non-replicating bacteria
Industry: The compound’s unique properties make it a candidate for industrial applications, particularly in the development of new antimicrobial agents
Mechanism of Action
BB2-50F exerts its effects by targeting the membrane-embedded c-ring of the F1Fo-ATP synthase and the catalytic subunit of succinate dehydrogenase. This dual-targeting mechanism inhibits succinate oxidation, decreases the activity of the tricarboxylic acid cycle, and results in succinate secretion from Mycobacterium tuberculosis . The compound’s lethality under aerobic conditions involves the accumulation of reactive oxygen species .
Comparison with Similar Compounds
BB2-50F is compared with other similar compounds, such as HM2-16F, which is also a 6-substituted amiloride derivative. Both compounds inhibit the same metabolic pathways, but BB2-50F has shown more potent bactericidal activity under a range of conditions . Other similar compounds include various amiloride derivatives that affect bacterial motility and metabolic processes .
Similar Compounds
HM2-16F: Another 6-substituted amiloride derivative with similar inhibitory effects on Mycobacterium tuberculosis .
Amiloride Derivatives: Various derivatives that inhibit bacterial motility and metabolic pathways
BB2-50F stands out due to its multi-targeting mechanism and potent bactericidal activity, making it a unique and valuable compound in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H23N7O2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-amino-5-(azepan-1-yl)-6-(1-benzofuran-2-yl)-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c21-17-16(19(28)26-20(22)23)24-15(14-11-12-7-3-4-8-13(12)29-14)18(25-17)27-9-5-1-2-6-10-27/h3-4,7-8,11H,1-2,5-6,9-10H2,(H2,21,25)(H4,22,23,26,28) |
InChI Key |
FSPGYSVEHLETQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(C(=N2)N)C(=O)N=C(N)N)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


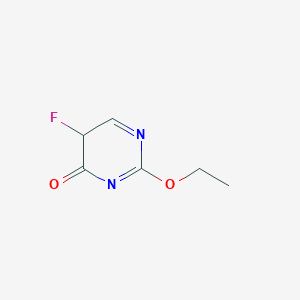
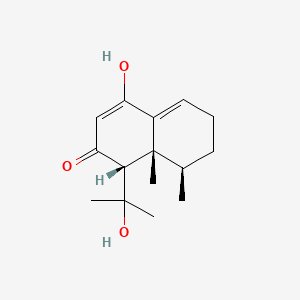
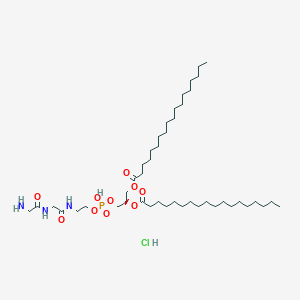
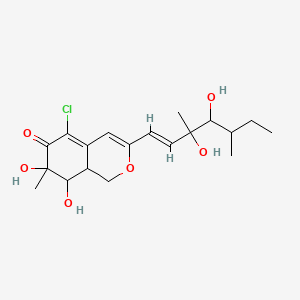
![tert-butyl 4-[(3R)-3-[4-[[(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazine-1-carboxylate](/img/structure/B12365310.png)
![2-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12365312.png)
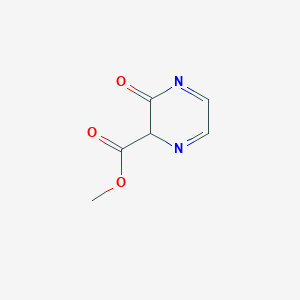
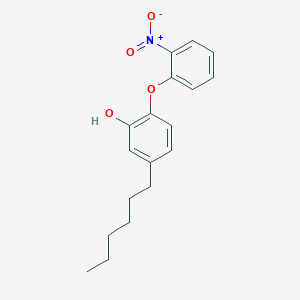
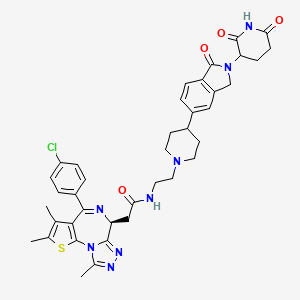
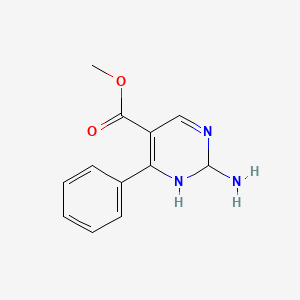
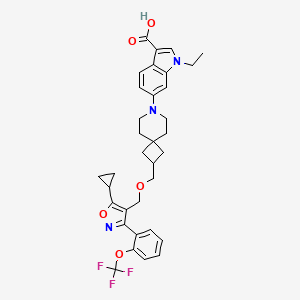
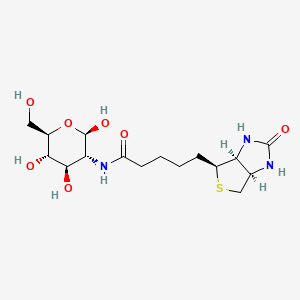
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12365349.png)
![6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365350.png)
